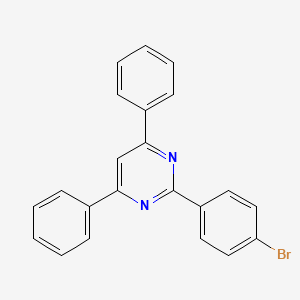

2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-4,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN2/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYUAISAKGDXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457613-56-8 | |

| Record name | 2-(4-Bromophenyl)-4,6-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)-4,6-diphenylpyrimidine and Its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of 2-(4-bromophenyl)-4,6-diphenylpyrimidine and its well-characterized isomer, 4-(4-bromophenyl)-2,6-diphenylpyrimidine. Due to the greater availability of detailed experimental data for the 4-substituted isomer (CAS 58536-46-2), this document will focus primarily on this compound as a representative of this molecular scaffold.

Core Chemical and Physical Properties

This compound and its isomers are heterocyclic aromatic compounds. The presence of the pyrimidine core, multiple phenyl rings, and a bromine atom imparts specific chemical and physical characteristics relevant to medicinal chemistry and materials science.[1][2] The bromine atom, in particular, can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 4-(4-bromophenyl)-2,6-diphenylpyrimidine.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₅BrN₂ | |

| Molecular Weight | 387.28 g/mol | |

| CAS Number | 58536-46-2 | [3] |

| Melting Point | 169-171 °C | [3] |

| 165.0 to 169.0 °C | ||

| Appearance | White to light yellow powder/crystal | |

| Purity | >98.0% (HPLC) |

Synthesis and Experimental Protocols

The synthesis of 4-(4-bromophenyl)-2,6-diphenylpyrimidine can be achieved through a one-pot reaction involving an aromatic ketone, an aromatic aldehyde, and an ammonium salt as the nitrogen source.[3] A general and efficient protocol is detailed below.

General Procedure for the Synthesis of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine[5]

Reactants:

-

1-(4-bromophenyl)ethan-1-one

-

Benzaldehyde

-

Ammonium acetate

-

Sodium periodate (NaIO₄)

-

Dimethyl sulfoxide (DMSO)

-

Chlorobenzene

Protocol:

-

To a 10 mL oven-dried reaction vessel, add 1-(4-bromophenyl)ethan-1-one (39.8 mg, 0.2 mmol), benzaldehyde (61.2 μL, 0.6 mmol), ammonium acetate (46.2 mg, 0.6 mmol), NaIO₄ (17.2 mg, 0.08 mmol), DMSO (7.1 μL, 0.1 mmol), and chlorobenzene (0.8 mL).

-

Purge the reaction vessel with oxygen three times.

-

Stir the reaction mixture at 130 °C for 10 hours.

-

After cooling to room temperature, remove the volatile components under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (100:1) eluent system.

-

The final product is obtained as a white solid with a yield of 81%.

Caption: Synthetic workflow for 4-(4-Bromophenyl)-2,6-diphenylpyrimidine.

Spectroscopic Characterization

The structure of 4-(4-bromophenyl)-2,6-diphenylpyrimidine has been confirmed by nuclear magnetic resonance (NMR) spectroscopy.[3]

NMR Data[5]

| Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| ¹H NMR | CDCl₃ | 8.71 (d, J = 7.9 Hz, 2H), 8.40-8.17 (m, 4H), 7.96 (s, 1H), 7.66-7.47 (m, 6H), 7.29-7.19 (m, 3H) |

| ¹³C NMR | CDCl₃ | 164.8, 164.4, 163.3, 137.9, 137.2, 136.9, 135.8, 130.8, 130.7, 129.0, 128.9, 128.5, 128.4, 127.2, 109.8 |

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is limited, the broader class of 4,6-diphenylpyrimidine derivatives has shown promise in the field of drug discovery, particularly for neurodegenerative diseases like Alzheimer's.[4]

Studies have demonstrated that certain propargyl-containing 4,6-diphenylpyrimidine derivatives act as potent dual inhibitors of both monoamine oxidase (MAO) and acetylcholinesterase (AChE).[4] These enzymes are key targets in the development of therapeutics for Alzheimer's disease. The inhibition of MAO can help to increase the levels of certain neurotransmitters in the brain, while the inhibition of AChE prevents the breakdown of acetylcholine, another important neurotransmitter.

The general structure of these diphenylpyrimidine derivatives suggests that they can be readily modified to explore structure-activity relationships and optimize their inhibitory potential. The presence of the bromophenyl group in the title compound offers a convenient point for such modifications.

Caption: Potential dual-inhibitory action of diphenylpyrimidine derivatives.

Conclusion

This compound and its isomers represent a class of compounds with significant potential in medicinal chemistry. The well-defined synthesis and characterization of 4-(4-bromophenyl)-2,6-diphenylpyrimidine provide a solid foundation for further research and development. The established biological activity of related diphenylpyrimidine derivatives as dual inhibitors of MAO and AChE highlights the promise of this scaffold for the discovery of novel therapeutics for neurodegenerative diseases. Further investigation into the specific biological properties of the title compound and its derivatives is warranted.

References

- 1. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]

- 2. 58536-46-2 | MFCD00474667 | 4-(4-Bromophenyl)-2,6-diphenylpyrimidine [aaronchem.com]

- 3. rsc.org [rsc.org]

- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical characteristics of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-2,6-diphenylpyrimidine is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science.[1][2][3] Its unique molecular architecture, featuring a central pyrimidine core with phenyl and bromophenyl substituents, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in oncology and for neurodegenerative diseases.[2][4][5] Additionally, its electronic properties are being explored for applications in advanced materials such as organic light-emitting diodes (OLEDs).[2] The bromine atom on the phenyl ring provides a reactive site for further chemical modifications, enhancing its utility in synthetic chemistry.[1] This guide provides a comprehensive overview of the known physicochemical characteristics, experimental protocols, and potential applications of this compound.

It is important to note that while the user requested information on "2-(4-Bromophenyl)-4,6-diphenylpyrimidine," the available scientific literature and chemical supplier databases predominantly refer to its isomer, "4-(4-Bromophenyl)-2,6-diphenylpyrimidine" (CAS No. 58536-46-2). This guide will focus on the latter, for which substantial data exists.

Physicochemical Characteristics

The fundamental physicochemical properties of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine are summarized below. These properties are crucial for its handling, formulation, and application in various research and development settings.

General Properties

| Property | Value | Reference |

| CAS Number | 58536-46-2 | [1][3][6][7][8][9] |

| Molecular Formula | C22H15BrN2 | [3][7][8] |

| Molecular Weight | 387.27 g/mol | [1][3][7][8] |

| Appearance | White to light yellow powder or crystal | [6] |

| Purity | >98.0% (HPLC) |

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 165.0 to 169.0 °C | |

| 166 °C | [6] | |

| 167 °C | ||

| Density | 1.345 g/cm³ | [6] |

| LogP | 6.24010 | [7] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [6] |

Experimental Protocols

Detailed experimental procedures are essential for the replication of synthetic methods and analytical characterization. The following sections outline the protocols for the synthesis and analysis of pyrimidine derivatives, based on available literature.

Synthesis of Pyrimidine Derivatives

While a specific, detailed synthesis for 4-(4-bromophenyl)-2,6-diphenylpyrimidine is not fully elucidated in the provided results, a general and relevant multi-step synthesis for a similar key intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is described.[10][11] This process illustrates a common pathway for creating such compounds.

A General Synthetic Workflow for Pyrimidine Intermediates:

Caption: Synthetic pathway for a key pyrimidine intermediate.

Methodology:

-

Esterification: p-Bromophenylacetic acid undergoes catalytic esterification to yield methyl p-bromophenylacetate (Intermediate I).[11]

-

Diester Synthesis: Intermediate I is reacted with dimethyl carbonate to synthesize 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester (Intermediate 2).[11]

-

Cyclization: Intermediate 2 is cyclized with formamidine hydrochloride, resulting in the formation of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine (Intermediate 3).[11]

-

Chlorination: The final step involves the chlorination of Intermediate 3 to produce 5-(4-bromophenyl)-4,6-dichloropyrimidine.[11]

Analytical Characterization

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[12] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Note: While specific NMR data for the title compound is not available in the search results, related structures like 4-(2-Bromophenyl)-2,6-diphenylpyrimidine show characteristic signals. For example, in its ¹H NMR spectrum, aromatic protons appear as multiplets in the range of δ 7.35–8.68 ppm.[12] The ¹³C NMR spectrum shows aromatic carbons in the range of δ 115.07–166.09 ppm.[12]

-

-

Mass Spectrometry (MS):

-

Protocol: High-resolution mass spectrometry (HRMS) is performed using techniques like electrospray ionization (ESI) to determine the exact mass of the compound and confirm its molecular formula.[12]

-

-

X-ray Crystallography:

-

Protocol: Single-crystal X-ray diffraction analysis is used to determine the precise three-dimensional structure of the molecule. Crystals suitable for analysis can be grown by methods such as vapor diffusion of a solvent like hexane into a solution of the compound in dichloromethane.[13] The resulting data provides detailed information on bond lengths, bond angles, and crystal packing. For related compounds, it has been shown that the phenyl and bromophenyl rings are typically rotated out of the plane of the central pyridine or pyrimidine ring.[14][15]

-

Potential Applications and Biological Activity

Derivatives of 4,6-diphenylpyrimidine have shown significant potential in drug development, particularly for neurodegenerative diseases like Alzheimer's.

Dual Inhibition of MAO-A and Acetylcholinesterase

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors.[4] Two key enzymatic targets for therapeutic intervention are Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).[4] Certain 4,6-diphenylpyrimidine derivatives have been identified as potent, reversible, and selective dual inhibitors of both MAO-A and AChE.[4][5][16]

-

MAO-A Inhibition: Prevents the breakdown of neurotransmitters like serotonin and norepinephrine, which can help alleviate some cognitive and behavioral symptoms.

-

AChE Inhibition: Increases the levels of acetylcholine, a neurotransmitter crucial for memory and learning, by preventing its degradation.

The dual-action nature of these compounds represents a promising multi-target approach for treating Alzheimer's disease.[4][5][16]

Caption: Dual inhibition of MAO-A and AChE by pyrimidine derivatives.

Conclusion

4-(4-Bromophenyl)-2,6-diphenylpyrimidine is a compound with well-defined physicochemical properties and significant potential as a scaffold in medicinal chemistry and materials science. Its established melting point, molecular weight, and crystalline nature provide a solid foundation for its use in further research. The synthetic accessibility of related pyrimidine structures and the promising biological activity of its derivatives, particularly as dual inhibitors for Alzheimer's disease targets, underscore its importance. Future research will likely focus on leveraging its versatile structure to develop new therapeutic agents and advanced functional materials.

References

- 1. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 58536-46-2 | MFCD00474667 | 4-(4-Bromophenyl)-2,6-diphenylpyrimidine [aaronchem.com]

- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-(4-bromophenyl)-2,6-diphenylpyrimidine | 58536-46-2 [amp.chemicalbook.com]

- 7. sunshine-oled.com [sunshine-oled.com]

- 8. CAS:58536-46-2 | 4-(4-Bromophenyl)-2,6-Diphenylpyrimidine » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 9. 4-(4-bromophenyl)-2,6-diphenylpyrimidine | China | Manufacturer | LY Global chemicals co.,ltd . [m.chemicalbook.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 12. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related isomers and analogous structures to provide a thorough and informative resource for researchers and professionals in drug development and materials science.

Molecular Structure and Properties

This compound possesses a core pyrimidine heterocycle substituted with a 4-bromophenyl group at the 2-position and two phenyl groups at the 4- and 6-positions. The presence of the bromine atom and the aromatic rings significantly influences its electronic properties, solubility, and potential for further functionalization, making it a molecule of interest in medicinal chemistry and materials science.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₅BrN₂ | PubChem[2] |

| Molecular Weight | 387.28 g/mol | CymitQuimica[1] |

| CAS Number | 58536-46-2 | Intatrade Chemicals[3] |

| Predicted LogP | 6.24 | Sunshine Optoelectronic[4] |

| Predicted PSA | 25.78 Ų | Sunshine Optoelectronic[4] |

Crystallographic Data (Analogous Compound)

Table 2: Crystallographic Data for 4-(4-Bromophenyl)-2,6-diphenylpyridine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9837 |

| b (Å) | 21.5202 |

| c (Å) | 9.6108 |

| β (°) | 105.594 |

| Volume (ų) | 1789.67 |

| Z | 4 |

Data obtained from the crystallographic study of 4-(4-bromophenyl)-2,6-diphenylpyridine and is presented here as a reference for the general structural characteristics.[5]

Synthesis and Experimental Protocols

A general and efficient protocol for the synthesis of 2,4,6-triaryl pyrimidines has been developed, which can be adapted for the synthesis of this compound.[6] This method involves a multi-component reaction that is often microwave-assisted, providing good yields.

General Synthesis of 2-Aryl-4,6-diphenylpyrimidines

A plausible synthetic route involves the condensation of a chalcone with an amidine. Specifically, for the target molecule, 1,3-diphenylprop-2-en-1-one (chalcone) would be reacted with 4-bromobenzamidine.

-

Chalcone Synthesis: To a stirred solution of acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for 2-3 hours, during which a precipitate of 1,3-diphenylprop-2-en-1-one (chalcone) is formed. The solid is filtered, washed with water until neutral, and recrystallized from ethanol.

-

Pyrimidine Formation: A mixture of the synthesized chalcone (1 equivalent) and 4-bromobenzamidine hydrochloride (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or a lower alcohol is refluxed in the presence of a base (e.g., potassium carbonate or sodium hydroxide) for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Data

Directly measured spectroscopic data for this compound are not available in the reviewed literature. However, data for the closely related isomer, 4-(3-bromophenyl)-2,6-diphenylpyrimidine, can be used as a reference to predict the expected spectral features.[6]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on Analogous Compounds)

| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |

| δ (ppm) | δ (ppm) |

| ~8.7 (d, 2H, Ar-H) | ~165.0 (C) |

| ~8.4 (d, 2H, Ar-H) | ~164.6 (C) |

| ~7.9 (s, 1H, Pyrimidine-H) | ~163.2 (C) |

| ~7.7 (d, 2H, Ar-H) | ~139.6 (C) |

| ~7.6-7.5 (m, 8H, Ar-H) | ~137.8 (C) |

| ~137.2 (C) | |

| ~133.6 (CH) | |

| ~131.8 (C-Br) | |

| ~130.9 (CH) | |

| ~130.8 (CH) | |

| ~128.9 (CH) | |

| ~128.5 (CH) | |

| ~127.3 (CH) | |

| ~110.2 (CH) |

Note: These are predicted values based on the reported data for 4-(3-bromophenyl)-2,6-diphenylpyrimidine and other similar structures and may not represent the exact experimental values.[6]

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 386.04 |

| [M+H]⁺ | 387.05 |

| [M+Na]⁺ | 409.03 |

Data is based on predictions from public chemical databases.[2]

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

This compound represents a versatile scaffold for the development of novel therapeutic agents and functional materials. While direct experimental data for this specific molecule is sparse, this guide provides a comprehensive overview based on the established chemistry of its isomers and related compounds. The detailed synthetic protocols and compiled spectroscopic data serve as a valuable starting point for researchers interested in the synthesis and characterization of this and similar pyrimidine derivatives. Further experimental investigation is warranted to fully elucidate the specific properties and potential applications of this compound.

References

- 1. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]

- 2. PubChemLite - this compound (C22H15BrN2) [pubchemlite.lcsb.uni.lu]

- 3. CAS:58536-46-2 | 4-(4-Bromophenyl)-2,6-Diphenylpyrimidine » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 4. sunshine-oled.com [sunshine-oled.com]

- 5. 4-(4-Bromophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document elucidates the chemical identity, including its IUPAC name and synonyms, and presents a detailed summary of its physicochemical properties. A plausible experimental protocol for its synthesis is detailed, alongside a discussion of its potential applications. This guide also addresses the isomeric compound, 4-(4-Bromophenyl)-2,6-diphenylpyrimidine, to provide a clear distinction and comprehensive understanding of this class of molecules.

Chemical Identity and Nomenclature

The accurate identification of chemical compounds is paramount for scientific research. This section clarifies the IUPAC name and known synonyms for this compound.

IUPAC Name

The formal IUPAC name for the compound is This compound . This name systematically describes the molecular structure, which consists of a central pyrimidine ring substituted at the 2-position with a 4-bromophenyl group and at the 4- and 6-positions with phenyl groups.

Isomeric Form

It is crucial to distinguish the title compound from its isomer, 4-(4-bromophenyl)-2,6-diphenylpyrimidine . In this isomer, the 4-bromophenyl group is attached to the 4-position of the pyrimidine ring, while the phenyl groups are at the 2- and 6-positions. This structural difference can lead to distinct physicochemical properties and biological activities.

Synonyms and Identifiers

For ease of reference in literature and databases, synonyms and unique identifiers are essential.

| Identifier | This compound | 4-(4-Bromophenyl)-2,6-diphenylpyrimidine |

| CAS Number | Not explicitly found | 58536-46-2 |

| PubChem CID | 609721 | 1714899 |

| Molecular Formula | C₂₂H₁₅BrN₂ | C₂₂H₁₅BrN₂ |

| Synonyms | - | Pyrimidine, 4-(4-bromophenyl)-2,6-diphenyl- |

Physicochemical Properties

The following table summarizes the key physicochemical properties of the isomeric forms. Data for this compound is limited, while more information is available for the 4-bromo isomer.

| Property | This compound (Predicted/Limited Data) | 4-(4-Bromophenyl)-2,6-diphenylpyrimidine |

| Molecular Weight | 387.28 g/mol | 387.28 g/mol |

| Exact Mass | 386.04187 Da[1] | 386.04187 Da |

| Appearance | Solid (form not specified) | White to light yellow powder/crystal[2] |

| Melting Point | Not available | 167 °C |

| Boiling Point | Not available | 450 °C (predicted) |

| LogP (predicted) | 5.9[1] | 6.24 |

| Purity (commercial) | Not available | >98.0% (HPLC) |

Experimental Protocols: Synthesis

General Synthesis of 2,4,6-Triarylpyrimidines

A common method for synthesizing 2,4,6-trisubstituted pyrimidines involves the condensation of a chalcone with an amidine. To synthesize the target molecule, 1,3-diphenylpropane-1,3-dione would react with 4-bromobenzamidine.

Materials and Reagents:

-

1,3-Diphenylpropane-1,3-dione

-

4-Bromobenzamidine hydrochloride

-

Sodium ethoxide or another suitable base

-

Ethanol (anhydrous)

-

Hydrochloric acid (for neutralization)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenylpropane-1,3-dione (1 equivalent) in anhydrous ethanol.

-

Addition of Reagents: To this solution, add 4-bromobenzamidine hydrochloride (1.1 equivalents) followed by the portion-wise addition of a strong base such as sodium ethoxide (2.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute aqueous solution of hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Derivatives of pyrimidine are known to exhibit a wide range of biological activities. While specific data for this compound is scarce, related diphenylpyrimidine derivatives have been investigated for various therapeutic applications.

General Biological Profile of Pyrimidine Derivatives

Pyrimidine-based compounds are integral to numerous biological processes and have been developed as anticancer, antiviral, and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes or the modulation of cellular signaling pathways.

Potential as Enzyme Inhibitors

Studies on similar 4,6-diphenylpyrimidine derivatives have shown their potential as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the development of treatments for Alzheimer's disease.[3][4] Although no specific inhibitory constants (IC₅₀) are available for the title compound, its structural similarity suggests it could be a candidate for such biological screening.

Applications in Materials Science

The isomeric compound, 4-(4-bromophenyl)-2,6-diphenylpyrimidine, is noted for its potential application in organic light-emitting diodes (OLEDs). The pyrimidine core, combined with the aromatic substituents, can impart desirable electronic and photophysical properties, making these compounds suitable as building blocks for emissive or charge-transport layers in OLED devices. The bromine atom provides a reactive site for further chemical modifications, allowing for the fine-tuning of the material's properties.

Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the modulation of particular signaling pathways by this compound. Research in this area would be necessary to elucidate its mechanism of action at a molecular level. A hypothetical signaling pathway that could be investigated based on the activities of related compounds is presented below.

Hypothetical Target Pathway for Neurodegenerative Disease Research

Caption: Hypothetical inhibition of MAO and AChE by this compound.

Conclusion

This compound and its isomers are compounds with significant potential in both medicinal chemistry and materials science. This guide has provided a thorough overview of their chemical identity, physicochemical properties, and a plausible synthetic route. While detailed biological data for the title compound is currently limited, the known activities of related pyrimidine derivatives suggest promising avenues for future research, particularly in the area of neurodegenerative diseases. Further investigation is warranted to fully characterize its biological activity and to explore its potential in the development of novel therapeutics and advanced materials.

References

- 1. PubChemLite - this compound (C22H15BrN2) [pubchemlite.lcsb.uni.lu]

- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of Phenyl-Substituted Pyrimidines in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of phenyl-substituted pyrimidine derivatives in organic solvents. Due to a lack of specific quantitative data for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine, this document presents representative solubility data from structurally similar pyrimidine compounds to offer valuable insights for researchers in drug discovery and development. The guide details established experimental protocols for determining thermodynamic solubility and includes a visual representation of the experimental workflow.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy. Pyrimidine derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry. Understanding their solubility in various organic solvents is paramount for processes such as synthesis, purification, formulation, and preclinical evaluation.

This guide focuses on providing a framework for understanding the solubility profile of complex pyrimidine derivatives, exemplified by this compound. While specific experimental data for this compound is not publicly available, the principles and data presented herein for analogous structures will serve as a valuable resource for researchers.

Representative Solubility Data

The following table summarizes the mole fraction solubility (x) of ten different pyrimidine derivatives in methanol at various temperatures. This data is presented to illustrate the typical solubility behavior of this class of compounds. It is important to note that solubility is influenced by the specific substituents on the pyrimidine core.[1]

| Compound ID | R Group | T = 293.15 K | T = 298.15 K | T = 303.15 K | T = 308.15 K | T = 313.15 K |

| MDT 1 | -4-OH, 3-OCH3 C6H4 | 0.00288 | 0.00311 | 0.00335 | 0.00359 | 0.00384 |

| MDT 2 | -4-OCH3 C6H4 | 0.00164 | 0.00178 | 0.00192 | 0.00207 | 0.00222 |

| MDT 3 | -4-OH C6H4 | 0.00251 | 0.00272 | 0.00293 | 0.00315 | 0.00337 |

| MDT 4 | -4-Cl C6H4 | 0.00121 | 0.00132 | 0.00143 | 0.00154 | 0.00165 |

| MDT 5 | -3-Cl C6H4 | 0.00213 | 0.00231 | 0.00249 | 0.00268 | 0.00287 |

| MDT 6 | -4-F C6H4 | 0.00195 | 0.00211 | 0.00228 | 0.00245 | 0.00263 |

| MDT 7 | -3-NO2 C6H4 | 0.00155 | 0.00168 | 0.00181 | 0.00195 | 0.00209 |

| MDT 8 | -C6H5 | 0.00181 | 0.00196 | 0.00212 | 0.00228 | 0.00245 |

| MDT 9 | -C4H3O (Furan) | 0.00352 | 0.00381 | 0.00411 | 0.00442 | 0.00473 |

| MDT 10 | -CH=CH, C6H5 | 0.00319 | 0.00345 | 0.00372 | 0.00400 | 0.00429 |

Data extracted from "SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K".[1]

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is crucial for understanding the equilibrium state of a compound in a solvent. The shake-flask method is a widely recognized and reliable technique for this purpose.[2]

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of a pyrimidine derivative in a specific organic solvent at a controlled temperature.

Materials:

-

Test compound (e.g., this compound)

-

Selected organic solvent (e.g., methanol, ethanol, acetonitrile, etc.)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid test compound to a vial. The excess solid is necessary to ensure that equilibrium with the solid phase is achieved.[2]

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][3] The time required to reach equilibrium can vary depending on the compound and solvent.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

Separate the saturated solution from the undissolved solid. This can be achieved by either centrifugation or filtration through a chemically compatible filter (e.g., PTFE).[2] Care must be taken to avoid disturbing the solid phase.

-

-

Quantification:

-

Accurately dilute the filtered or centrifuged supernatant with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the test compound should be used for accurate quantification.[2]

-

-

Data Reporting:

-

The solubility is typically reported in units of mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of pyrimidine derivatives in organic solvents is a critical parameter that dictates their utility in various stages of drug development. While direct quantitative data for this compound remains elusive, the representative data and the detailed experimental protocol for the shake-flask method provided in this guide offer a solid foundation for researchers. By applying these methodologies, scientists can systematically evaluate the solubility of novel pyrimidine compounds, thereby facilitating informed decisions in lead optimization and formulation development.

References

Theoretical Properties of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. Due to a lack of extensive experimental data in the public domain for this specific molecule, this document leverages data from structurally analogous compounds and theoretical predictions to offer insights into its physicochemical characteristics, potential synthetic routes, and areas of interest for biological and materials science applications. This paper aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, known for a wide range of biological activities and unique photophysical properties. The compound this compound incorporates several key structural features: a central pyrimidine core, two phenyl substituents at the 4 and 6 positions, and a bromophenyl group at the 2-position. The presence of the bromine atom offers a site for further functionalization, for instance, through cross-coupling reactions, making it an interesting building block for the synthesis of more complex molecules.[1] The extensive aromatic system suggests potential for applications in organic electronics as a fluorescent probe or in the development of novel therapeutics.[1]

Physicochemical Properties

While experimental data for the target compound is limited, its basic physicochemical properties can be derived from its chemical formula and structure, or predicted using computational methods.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₅BrN₂ | PubChem[2] |

| Molecular Weight | 387.28 g/mol | PubChem[2] |

| Monoisotopic Mass | 386.04187 Da | PubChem[2] |

| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | PubChem[2] |

| InChI | InChI=1S/C22H15BrN2/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H | PubChem[2] |

| Predicted XlogP | 5.9 | PubChem[2] |

| CAS Number | Not definitively assigned; Note: The isomeric 4-(4-Bromophenyl)-2,6-diphenylpyrimidine is associated with CAS 58536-46-2.[1][3] | - |

Theoretical Spectroscopic Data

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show signals corresponding to the protons on the three aromatic rings and the pyrimidine ring. The protons of the 4,6-diphenyl groups would likely appear as complex multiplets in the aromatic region. The protons of the 4-bromophenyl group would be expected to show a characteristic AA'BB' system, appearing as two doublets. The single proton on the pyrimidine ring would likely appear as a singlet, shifted downfield.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a number of signals corresponding to the different carbon environments in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift. The quaternary carbons of the pyrimidine ring and the phenyl-substituted carbons will also have distinct signals.

3.3. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z 386 and 388. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the phenyl groups.

Proposed Synthesis

While a specific experimental protocol for the synthesis of this compound has not been identified in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 2,4,6-trisubstituted pyrimidines. A common method involves the condensation of a chalcone with a suitable amidine.

4.1. Proposed Experimental Protocol

Step 1: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone)

-

To a stirred solution of benzaldehyde and acetophenone in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 1,3-diphenylprop-2-en-1-one.

Step 2: Synthesis of this compound

-

A mixture of 1,3-diphenylprop-2-en-1-one and 4-bromobenzamidine hydrochloride is refluxed in a suitable solvent such as 2-methoxyethanol or pyridine in the presence of a base (e.g., sodium methoxide or potassium carbonate).

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, dried, and purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

4.2. Logical Workflow for Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Structural Properties and Crystallography

No experimental crystal structure data for this compound has been found. However, analysis of the crystal structure of the related compound, 4-(4-Bromophenyl)-2,6-diphenylpyridine, provides insights into the likely solid-state conformation. In this pyridine analogue, the three phenyl rings are twisted with respect to the central heterocyclic ring. A similar non-planar conformation is expected for the target pyrimidine compound to minimize steric hindrance between the bulky phenyl groups. The dihedral angles between the pyrimidine ring and the phenyl substituents will be a key determinant of the molecule's electronic and photophysical properties.

Potential Biological and Photochemical Activities

While no specific biological or photochemical studies have been reported for this compound, the broader class of diphenylpyrimidine derivatives has shown promising activities, suggesting potential avenues for investigation.

6.1. Potential as Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors. The structural similarity to compounds that have been investigated as dual inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) suggests that this compound and its derivatives could be explored for neuroprotective properties or in the context of Alzheimer's disease.

6.2. Potential Signaling Pathway Involvement

Given the potential for kinase inhibition, a hypothetical signaling pathway that could be modulated by this class of compounds is the PI3K/Akt/mTOR pathway, which is crucial in cell survival, proliferation, and metabolism, and is often dysregulated in cancer.

Caption: Hypothetical signaling pathway potentially targeted by pyrimidine derivatives.

6.3. Photophysical Properties

The extended π-conjugation in this compound suggests that it may possess interesting photophysical properties, such as fluorescence. Similar compounds are of interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1] The bromine atom can also facilitate intersystem crossing, potentially leading to phosphorescence or utility in photodynamic therapy.

Conclusion and Future Directions

This compound is a molecule with significant potential in both medicinal chemistry and materials science. While there is a notable absence of detailed experimental characterization in the current literature, theoretical analysis and comparison with analogous structures provide a strong rationale for its synthesis and further investigation. Future research should focus on executing the proposed synthesis, followed by thorough spectroscopic and crystallographic characterization. Subsequently, screening for biological activities, particularly as a kinase inhibitor, and evaluation of its photophysical properties are recommended to fully elucidate the potential of this promising compound.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of life and medicine. Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (Vitamin B1), and a vast array of therapeutic agents that have shaped modern medicine.[1][2] This technical guide delves into the rich history of substituted pyrimidines, from their initial discovery to their evolution as indispensable scaffolds in drug development. We will explore key historical milestones, detail the experimental protocols for the synthesis of seminal compounds, present quantitative data on their biological activities, and visualize the intricate signaling pathways they modulate.

Early Discoveries: From Alloxan to Barbiturates

The story of substituted pyrimidines begins not with a targeted synthesis, but with the isolation of a degradation product. In 1818, Brugnatelli first isolated alloxan from the nitric acid oxidation of uric acid. However, the formal laboratory synthesis of a pyrimidine derivative was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid.[1] This discovery laid the groundwork for a new class of central nervous system depressants.

In 1864, Adolf von Baeyer synthesized barbituric acid, the parent compound of barbiturates, by condensing urea with malonic acid.[3][4] While barbituric acid itself had no sedative properties, this pioneering work opened the door for the synthesis of a plethora of substituted derivatives with profound physiological effects.[3][4] The first pharmacologically active barbiturate, barbital, was synthesized in 1903, followed by phenobarbital in 1912, which became a cornerstone in the treatment of epilepsy.[4]

Experimental Protocol: Synthesis of Barbituric Acid

The following protocol is a classic method for the synthesis of barbituric acid:

Materials:

-

Urea

-

Malonic acid

-

Phosphorus oxychloride

-

Absolute ethanol

-

Sodium metal

-

Diethyl malonate

-

Hydrochloric acid

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Reaction Mixture: To the sodium ethoxide solution, add diethyl malonate, followed by a solution of dry urea dissolved in hot absolute ethanol.

-

Reflux: Heat the mixture under reflux for several hours. A white solid, the sodium salt of barbituric acid, will precipitate.

-

Acidification: After cooling, dissolve the precipitate in water and acidify the solution with hydrochloric acid.

-

Isolation: Cool the solution to induce crystallization. Collect the resulting white crystals of barbituric acid by filtration, wash with cold water, and dry.

The Rise of Antimicrobial and Anticancer Pyrimidines

The mid-20th century witnessed a paradigm shift in the application of substituted pyrimidines, moving from central nervous system agents to potent antimicrobial and anticancer drugs. This era was marked by a more rational approach to drug design, targeting specific biochemical pathways.

Dihydrofolate Reductase Inhibitors: Trimethoprim and Pyrimethamine

A landmark achievement in this period was the development of dihydrofolate reductase (DHFR) inhibitors. These drugs exploit the differences between microbial and mammalian DHFR enzymes to achieve selective toxicity.

-

Pyrimethamine (Daraprim®): Developed by Gertrude Elion and George Hitchings in the 1950s, pyrimethamine is a potent inhibitor of plasmodial DHFR and has been a crucial antimalarial drug.[5]

-

Trimethoprim: Another key discovery from the same research group, trimethoprim exhibits high selectivity for bacterial DHFR and is widely used in combination with sulfamethoxazole to treat bacterial infections.[6]

Experimental Protocol: Synthesis of Trimethoprim

A common synthetic route to trimethoprim is as follows:

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

3-Anilinopropionitrile

-

Guanidine

-

Sodium methoxide

-

Ethanol

Procedure:

-

Condensation: React 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile in the presence of a base to form the corresponding benzylidene derivative.[6]

-

Cyclization: Treat the resulting intermediate with guanidine in the presence of a strong base like sodium methoxide in ethanol. This step leads to the formation of the 2,4-diaminopyrimidine ring, yielding trimethoprim.[6]

-

Purification: The final product is purified by recrystallization.

Quantitative Data: DHFR Inhibition

The following table summarizes the inhibitory activity of pyrimethamine and trimethoprim against DHFR from different sources.

| Compound | Organism | Enzyme | IC50 (nM) | Reference |

| Pyrimethamine | Plasmodium falciparum | DHFR | - | [7] |

| Pyrimethamine | Human | DHFR | 760 | [8] |

| Trimethoprim | Escherichia coli | DHFR | - | [9] |

| Trimethoprim | Human | DHFR | - | [9] |

Note: Specific IC50 values can vary depending on the assay conditions. The table indicates the general trend of selectivity.

Signaling Pathway: Inhibition of Folate Metabolism

The following diagram illustrates the mechanism of action of DHFR inhibitors.

Antimetabolites in Cancer Chemotherapy: 5-Fluorouracil

The discovery of 5-fluorouracil (5-FU) in the 1950s by Charles Heidelberger revolutionized cancer chemotherapy. As a pyrimidine analog, 5-FU acts as an antimetabolite, interfering with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.

Experimental Protocol: Synthesis of 5-Fluorouracil

The synthesis of 5-fluorouracil is a multi-step process. A simplified conceptual pathway is described below.

Materials:

-

Uracil

-

Fluorine gas (or a suitable fluorinating agent)

-

Appropriate solvents and catalysts

Procedure (Conceptual):

-

Fluorination: The direct fluorination of uracil at the C5 position is a key step. This is a challenging reaction due to the high reactivity of fluorine gas and is often carried out using specialized equipment and fluorinating agents.

-

Purification: The resulting 5-fluorouracil is then purified through various chromatographic techniques.

Signaling Pathway: Mechanism of Action of 5-Fluorouracil

The cytotoxic effects of 5-FU are mediated through multiple mechanisms, as depicted in the following diagram.

References

- 1. news-medical.net [news-medical.net]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. History of Barbiturates [narconon.org]

- 4. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimethamine - Wikipedia [en.wikipedia.org]

- 6. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a triaryl-substituted pyrimidine. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the pyrimidine scaffold. Notably, derivatives of 4,6-diphenylpyrimidine have been identified as potential dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in the pathophysiology of Alzheimer's disease.[1][2][3] The presence of a bromophenyl substituent offers a site for further chemical modification, allowing for the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents. This document provides a summary of the available spectroscopic data, a detailed experimental protocol for its synthesis, and a visualization of its potential mechanism of action in the context of neurodegenerative disease.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.70 - 8.73 | m | 2H | Phenyl H (ortho) |

| 8.30 - 8.33 | m | 2H | Phenyl H (ortho) |

| 8.25 - 8.28 | d, J=8.5 Hz | 2H | 4-Bromophenyl H (ortho to pyrimidine) |

| 7.99 | s | 1H | Pyrimidine H |

| 7.69 - 7.72 | d, J=8.5 Hz | 2H | 4-Bromophenyl H (meta to pyrimidine) |

| 7.52 - 7.59 | m | 6H | Phenyl H (meta, para) |

Note: Predicted using computational software. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 165.0 | Pyrimidine C4/C6 |

| 164.6 | Pyrimidine C2 |

| 163.4 | Pyrimidine C5 |

| 138.0 | Phenyl C (ipso) |

| 137.3 | Phenyl C (ipso) |

| 136.8 | 4-Bromophenyl C (ipso) |

| 132.2 | 4-Bromophenyl CH |

| 130.9 | Phenyl CH |

| 130.8 | Phenyl CH |

| 129.1 | Phenyl CH |

| 128.9 | 4-Bromophenyl CH |

| 128.5 | Phenyl CH |

| 127.3 | Phenyl CH |

| 125.5 | 4-Bromophenyl C-Br |

| 110.0 | Pyrimidine CH |

Note: Predicted using computational software. Actual experimental values may vary.

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₂H₁₅BrN₂ |

| Molecular Weight | 387.28 g/mol |

| Exact Mass [M]+ | 386.0419 |

| Exact Mass [M+H]+ | 387.0497 |

Note: Values calculated based on the molecular formula.

Infrared (IR) Spectroscopy:

Experimental IR data for this compound is not available in the reviewed literature.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2,4,6-triarylpyrimidines, adapted for the specific synthesis of this compound.[4][5]

Synthesis of this compound

-

Reactants:

-

Benzaldehyde

-

Acetophenone

-

4-Bromobenzamidine hydrochloride (or can be formed in situ from 4-bromobenzonitrile)

-

A suitable base (e.g., sodium hydroxide or potassium carbonate)

-

A suitable solvent (e.g., ethanol or dimethylformamide)

-

-

Procedure:

-

Chalcone Formation (Claisen-Schmidt Condensation):

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide while stirring vigorously at room temperature.

-

Continue stirring until a precipitate (1,3-diphenylprop-2-en-1-one, i.e., chalcone) is formed.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry. Recrystallize from ethanol if necessary.

-

-

Pyrimidine Ring Formation:

-

In a separate reaction vessel, dissolve the synthesized chalcone (1 equivalent) and 4-bromobenzamidine hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (2-3 equivalents), to the mixture.

-

Heat the reaction mixture under reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

The solid product, this compound, will precipitate out.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

-

Mandatory Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Inhibition

Caption: Dual inhibition of MAO and AChE by the target compound.

References

- 1. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary Biological Screening of Brominated Pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of brominated pyrimidines, a class of heterocyclic compounds with significant potential in drug discovery. The introduction of a bromine atom to the pyrimidine ring can modulate the compound's physicochemical properties, often enhancing its biological activity. This guide details the experimental protocols for key in vitro assays, presents quantitative data on the biological activities of various brominated pyrimidine derivatives, and illustrates relevant signaling pathways and experimental workflows.

In Vitro Cytotoxicity Screening

A primary step in assessing the therapeutic potential of novel compounds is to evaluate their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to determine cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

-

Brominated pyrimidine compounds

-

Cancer cell lines (e.g., HCT116, A549, K562, U937)[1]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated pyrimidine compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., Dasatinib)[1].

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The 50% inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data: Anticancer Activity of Brominated Pyrimidines

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected brominated pyrimidine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5c | K562 (Chronic Myeloid Leukemia) | Not specified as potent | [1] |

| 5e | K562 (Chronic Myeloid Leukemia) | Not specified as potent | [1] |

| 6g | K562 (Chronic Myeloid Leukemia) | Not specified as potent | [1] |

| 9e | K562 (Chronic Myeloid Leukemia) | Not specified as potent | [1] |

| 9f | K562 (Chronic Myeloid Leukemia) | Not specified as potent | [1] |

| 10c | K562 (Chronic Myeloid Leukemia) | Not specified as potent | [1] |

| 18a | Osteoblast cells | 1 pM (most efficacious) | [2] |

Antimicrobial Screening

The antibacterial and antifungal potential of brominated pyrimidines is another important area of investigation. The disc diffusion method is a common preliminary screening technique.

Experimental Protocol: Disc Diffusion Antimicrobial Assay

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound on an agar plate inoculated with a specific microorganism.

Materials:

-

Brominated pyrimidine compounds

-

Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)[3]

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile paper discs (6 mm diameter)

-

Sterile saline solution (0.85% NaCl)

-

McFarland turbidity standards (0.5)

-

Standard antibiotic discs (e.g., Erythromycin)[3]

-

Petri dishes

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of the agar plate using a sterile cotton swab to create a lawn of growth.

-

Disc Impregnation: Dissolve the brominated pyrimidine compounds in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate the sterile paper discs with a defined volume of the compound solution and allow the solvent to evaporate.

-

Disc Placement: Place the impregnated discs, along with a negative control (disc with solvent only) and a positive control (standard antibiotic disc), onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Data: Antimicrobial Activity of Brominated Pyrimidines

The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of a brominated pyrimidine derivative.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| AY5 | Pseudomonas aeruginosa | >500 (least active) | [3] |

| AY5 | E. coli | No activity at 500 | [3] |

| AY5 | Klebsiella Pneumonia | No activity at 500 | [3] |

Antiviral Screening

Brominated pyrimidine nucleosides have shown promise as antiviral agents. The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

Experimental Protocol: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Materials:

-

Brominated pyrimidine nucleoside analogues

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock (e.g., Herpes Simplex Virus-1, HSV-2)[4]

-

Cell culture medium

-

Overlay medium (containing a gelling agent like carboxymethylcellulose or agar)

-

Crystal violet staining solution

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound and Virus Preparation: Prepare serial dilutions of the brominated pyrimidine compounds. Dilute the virus stock to a concentration that will produce a countable number of plaques.

-

Infection and Treatment: Remove the culture medium from the cells and infect them with the virus in the presence of different concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.

-

Overlay Application: After the adsorption period, remove the virus-compound mixture and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: After incubation, fix the cells and stain them with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Quantitative Data: Antiviral Activity of Brominated Pyrimidines

The following table summarizes the in vitro antiviral activity of selected brominated pyrimidine nucleosides.

| Compound ID | Virus | Activity | Reference |

| BrPdR | HSV-1, HSV-2 | Significant | [4] |

| IPdR | HSV-1, HSV-2 | Higher activity than BrPdR | [4] |

Enzyme Inhibition Screening

Many brominated pyrimidines exert their biological effects by inhibiting specific enzymes, such as protein kinases, which are crucial regulators of cellular processes.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Brominated pyrimidine compounds

-

Purified kinase (e.g., Bcr-Abl, Aurora kinases)

-

Kinase-specific substrate and ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque multi-well plates

-

Luminometer

Procedure:

-

Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction containing the kinase, its substrate, ATP, and different concentrations of the brominated pyrimidine inhibitor. Include a no-inhibitor control.

-

Kinase Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.

-

Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. The IC50 value is the concentration of the inhibitor that reduces the kinase activity by 50%.

Quantitative Data: Kinase Inhibitory Activity of Brominated Pyrimidines

The following table summarizes the kinase inhibitory activity of selected brominated pyrimidine derivatives.

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| 5c | Bcr-Abl | Potent | [1] |

| 5e | Bcr-Abl | Potent | [1] |

| 6g | Bcr-Abl | Potent | [1] |

| 9e | Bcr-Abl | Potent | [1] |

| 9f | Bcr-Abl | Potent | [1] |

| 10c | Bcr-Abl | Potent | [1] |

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which brominated pyrimidines exert their effects is crucial for rational drug design. This section provides diagrams of key signaling pathways and a general experimental workflow for anticancer drug screening.

Signaling Pathway Diagrams

Caption: BMP2/SMAD1 Signaling Pathway in Osteogenesis.

Caption: Simplified BCR-ABL Signaling Pathway in CML.

Caption: Overview of Aurora Kinase Signaling in Cell Cycle.

Experimental Workflow Diagram

Caption: General Workflow for Anticancer Drug Screening.

References

Methodological & Application

detailed experimental protocol for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine, a substituted pyrimidine with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the Claisen-Schmidt condensation of benzaldehyde and acetophenone to yield the intermediate chalcone, 1,3-diphenyl-2-propen-1-one. This intermediate is subsequently cyclized with 4-bromobenzamidine hydrochloride in the presence of a base to afford the target compound. This protocol includes detailed procedures, a comprehensive list of reagents and their properties, and a workflow diagram for clarity.

Introduction

Pyrimidine and its derivatives are a class of heterocyclic compounds of significant interest in the field of drug discovery due to their wide range of biological activities. The 2,4,6-trisubstituted pyrimidine scaffold is a common motif in pharmacologically active molecules. The title compound, this compound, incorporates a bromophenyl group, which can serve as a handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules. The synthetic route described herein is a robust and well-established method for the preparation of such pyrimidine derivatives.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| Benzaldehyde | Reactant (Step 1) | C₇H₆O | 106.12 | 1.0 |

| Acetophenone | Reactant (Step 1) | C₈H₈O | 120.15 | 1.0 |

| Sodium Hydroxide | Base (Step 1) | NaOH | 40.00 | Catalyst |

| 1,3-Diphenyl-2-propen-1-one | Intermediate | C₁₅H₁₂O | 208.26 | 1.0 |

| 4-Bromobenzamidine hydrochloride | Reactant (Step 2) | C₇H₈BrClN₂ | 235.51 | 1.0 |

| Potassium Carbonate | Base (Step 2) | K₂CO₃ | 138.21 | 2.0 |

| This compound | Product | C₂₂H₁₅BrN₂ | 387.28 | - |

Experimental Protocols

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This procedure is based on the Claisen-Schmidt condensation reaction.

-

Preparation of Base Solution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of sodium hydroxide in a mixture of 50 mL of ethanol and 30 mL of distilled water with stirring until a homogenous solution is obtained.

-

Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stirrer, add 5.3 g (0.05 mol) of benzaldehyde and 6.0 g (0.05 mol) of acetophenone.

-

Reaction Execution: To the mixture of aldehyde and ketone, slowly add the previously prepared sodium hydroxide solution with constant stirring. Maintain the reaction temperature between 20-25°C using a water bath.

-

Reaction Monitoring and Work-up: Continue stirring the reaction mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, a yellow precipitate of the chalcone will form.

-

Isolation and Purification: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Filter the crude product using a Büchner funnel and wash with cold water until the washings are neutral to litmus paper. Further wash the product with a small amount of cold ethanol. Dry the purified 1,3-diphenyl-2-propen-1-one. The expected yield is typically high.

Step 2: Synthesis of this compound

This procedure involves the cyclocondensation of the synthesized chalcone with 4-bromobenzamidine hydrochloride.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2.08 g (0.01 mol) of 1,3-diphenyl-2-propen-1-one, 2.36 g (0.01 mol) of 4-bromobenzamidine hydrochloride, and 2.76 g (0.02 mol) of anhydrous potassium carbonate.

-

Solvent Addition: Add 30 mL of dimethylformamide (DMF) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 150-160°C) with continuous stirring for 6-8 hours.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation and Purification: Pour the cooled reaction mixture into 150 mL of ice-cold water with stirring. A solid precipitate will form. Filter the crude product, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/DMF mixture, to obtain pure this compound.

Mandatory Visualization